S-[(4-Ethenylphenyl)methyl] ethanethioate

Polymer Chemistry Nanomaterials Gold Nanoparticles

S-[(4-Ethenylphenyl)methyl] ethanethioate, also known as (4-vinylbenzyl)thioacetate, is a bifunctional organic monomer with the molecular formula C11H12OS and a molecular weight of 192.28 g/mol. It is characterized by a polymerizable styrenic vinyl group and a protected thiol (thioacetate) group.

Molecular Formula C11H12OS
Molecular Weight 192.28 g/mol
CAS No. 67030-86-8
Cat. No. B11906833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-[(4-Ethenylphenyl)methyl] ethanethioate
CAS67030-86-8
Molecular FormulaC11H12OS
Molecular Weight192.28 g/mol
Structural Identifiers
SMILESCC(=O)SCC1=CC=C(C=C1)C=C
InChIInChI=1S/C11H12OS/c1-3-10-4-6-11(7-5-10)8-13-9(2)12/h3-7H,1,8H2,2H3
InChIKeyWRDHFWUNTCUDCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for S-[(4-Ethenylphenyl)methyl] ethanethioate (CAS 67030-86-8): Key Properties and Applications


S-[(4-Ethenylphenyl)methyl] ethanethioate, also known as (4-vinylbenzyl)thioacetate, is a bifunctional organic monomer with the molecular formula C11H12OS and a molecular weight of 192.28 g/mol . It is characterized by a polymerizable styrenic vinyl group and a protected thiol (thioacetate) group. This unique structure makes it a versatile building block in polymer chemistry, particularly for creating functional polymers and materials with specific sulfur-containing functionalities [1].

Technical Justification for Procuring S-[(4-Ethenylphenyl)methyl] ethanethioate Over Generic Analogs


Generic substitution among vinylbenzyl monomers is not feasible due to the critical role of the thioacetate protecting group. Unlike 4-vinylbenzyl chloride or 4-vinylbenzyl alcohol, which can undergo unwanted side reactions or require harsh deprotection conditions, the thioacetate moiety in this compound remains stable under standard radical polymerization conditions [1]. This chemical orthogonality allows for the controlled synthesis of well-defined copolymers, where the protected thiol groups can be selectively deprotected post-polymerization to generate highly reactive thiol functionalities for specific applications, such as surface anchoring or post-polymerization modification [2].

Quantitative Evidence for Selecting S-[(4-Ethenylphenyl)methyl] ethanethioate: Performance Against Comparators


Controlled Gold Nanoparticle Stabilization vs. Traditional Monofunctional Ligands

Copolymers synthesized from S-[(4-ethenylphenyl)methyl] ethanethioate and styrene via ATRP demonstrate superior performance as multidentate ligands for stabilizing sub-5 nm gold nanoparticles [1]. The study reports that stable gold dispersions were achieved using a gold precursor to ligand concentration ratio that was considerably lower than those typically required when using more traditional mono-functional terminated polymers [1]. This multidentate architecture, enabled by the target compound, provides enhanced colloidal stability.

Polymer Chemistry Nanomaterials Gold Nanoparticles

Stability of Thioacetate Group During Radical Polymerization vs. 4-Vinylbenzyl Chloride

During radical polymerization, the thioacetate group of S-[(4-ethenylphenyl)methyl] ethanethioate remains intact and does not participate in side reactions [1]. This behavior is in stark contrast to more reactive analogs like 4-vinylbenzyl chloride, which is susceptible to hydrolysis or can act as a chain transfer agent, leading to poorly defined polymers [2]. The target compound enabled the synthesis of a soluble copolymer with styrene when its feed ratio was below 30 mol% [1].

Polymer Synthesis Radical Polymerization Monomer Reactivity

Spatial Distribution of Mercapto Groups in Polymers vs. Disulfide-Derived Analogs

Polymers derived from (p-vinylbenzyl)thioacetate (the target compound) result in a random distribution of mercapto groups along the polymer backbone after deprotection [1]. In contrast, polymers synthesized from bis(p-vinylbenzyl) disulfide yield mercapto groups in close proximity with a defined degree of cooperativity [1]. The degree of site separation in the target compound's polymers was determined quantitatively by oxidation with I2 [1].

Polymer Microstructure Enzyme Mimicry Functional Polymers

Physical Property Profile: Solubility and Boiling Point

The target compound, S-[(4-ethenylphenyl)methyl] ethanethioate, has a reported boiling point of 293.1±19.0 ºC at 760 Torr and a very low water solubility of 0.15 g/L at 25 ºC . These properties are important for process design, purification, and handling considerations.

Physicochemical Properties Process Chemistry Formulation

Recommended Industrial and Research Applications for S-[(4-Ethenylphenyl)methyl] ethanethioate


Synthesis of Multidentate Polymer Ligands for Noble Metal Nanoparticles

This compound is ideal for creating well-defined copolymers with pendant thiol groups for use as highly efficient stabilizing agents for noble metal nanoparticles, such as gold. The multidentate nature of the resulting ligands, enabled by the protected thiol monomer, allows for the one-step fabrication of stable sub-5 nm nanoparticle dispersions, even at low ligand-to-metal ratios [1].

Precursor for Functional Polymers with Controlled Thiol Architectures

Procure this monomer when the goal is to synthesize polymers with a specific, random distribution of thiol (mercapto) groups. This is in contrast to monomers that yield cooperative or clustered thiols [1]. Such control is vital for applications like enzyme mimicry, metal ion scavenging, and the creation of polymer-supported catalysts [2].

Synthesis of Thiol-Functionalized Microgels for Catalysis and Bioconjugation

This thioacetate monomer serves as a key building block for preparing uniform, thiol-bearing microgels via emulsion polymerization. The protected thiol group ensures a well-defined polymerization process, and the subsequent deprotection yields mercapto-functionalized microgels that can efficiently catalyze reactions like the trans-esterification of p-nitrophenyl acetate [1].

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